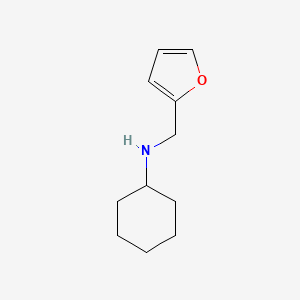

N-(furan-2-ylmethyl)cyclohexanamine

描述

Structure

3D Structure

属性

IUPAC Name |

N-(furan-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKHHNNMLMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304854 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-54-7 | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N Furan 2 Ylmethyl Cyclohexanamine

Direct Synthesis Approaches

Direct synthesis approaches for N-(furan-2-ylmethyl)cyclohexanamine primarily revolve around reductive amination, which can be performed under various conditions, including with or without solvents and employing different catalytic systems.

Reductive Amination Protocols

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. taylorfrancis.com It typically proceeds in a one-pot manner, combining the carbonyl compound (furfural), the amine (cyclohexylamine), and a reducing agent.

A common approach involves a two-step sequence within a single pot. First, furfural (B47365) and cyclohexylamine (B46788) undergo a condensation reaction to form an imine intermediate. This is followed by the in-situ reduction of the imine to the desired secondary amine, this compound. This method often requires careful control of reaction parameters to favor the formation of the final product over side reactions. rsc.orgresearchgate.net The initial condensation is a reversible process, and the removal of water can shift the equilibrium towards the formation of the imine. operachem.com

In a typical laboratory procedure, equimolar amounts of the aldehyde and amine are reacted in a suitable solvent. operachem.com The subsequent reduction can be achieved using various reducing agents.

The use of transition metal catalysts significantly enhances the efficiency and selectivity of reductive amination. researchgate.net Both precious metals like ruthenium (Ru), palladium (Pd), and rhodium (Rh), and non-precious metals such as cobalt (Co) and nickel (Ni) have been extensively studied for this purpose. researchgate.netnih.gov These metals are often supported on various materials like alumina (B75360) (Al2O3) or carbon to improve their stability and activity. rsc.orgnih.gov

The choice of metal and support can significantly influence the reaction outcome. For instance, rhodium supported on alumina (Rh/Al2O3) has been shown to be highly selective for the formation of furfurylamine (B118560) from furfural and ammonia (B1221849). rsc.org Similarly, cobalt catalysts have demonstrated high efficacy in producing primary amines from furfural. researchgate.net The catalytic activity is also influenced by the metal's particle size, the properties of the support material (such as acidity or basicity), and the interaction between the metal and the support. taylorfrancis.comrsc.org

For the synthesis of this compound, a heterogeneous catalyst would be introduced into the reaction mixture containing furfural, cyclohexylamine, and a hydrogen source (e.g., H2 gas). The reaction is typically carried out under pressure and at an elevated temperature.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Furfural

| Catalyst | Support | Hydrogen Source | Temperature (°C) | Pressure (bar) | Selectivity to Amine (%) | Reference |

| Rh | Al2O3 | H2 | 80 | - | ~92 (for furfurylamine) | rsc.org |

| Ru | BNC | N2H4·H2O | - | - | High | researchgate.net |

| Co (graphene-co-shelled) | - | H2 | - | 20 | High | rsc.orgchemrxiv.org |

| Ni (phyllosilicate) | SiO2 | H2 | 90 | - | 94.2 (for furfurylamine) | rsc.org |

| Ru | ZrO2 | H2 | 80 | - | 99 (for furfurylamine) | researchgate.net |

Note: The data presented is for the synthesis of furfurylamine from furfural and ammonia, but provides insight into catalysts effective for the reductive amination of furfural.

Solvent-Free Amination Strategies

Solvent-free reaction conditions offer a more environmentally friendly and economically viable approach to chemical synthesis. In the context of producing this compound, a solvent-free approach would involve directly mixing furfural, cyclohexylamine, and a catalyst, and heating the mixture to the required reaction temperature. researchgate.net This method can lead to higher reaction rates and simplified product purification. Copper(II) chloride has been utilized as a catalyst in solvent-free multicomponent reactions to synthesize propargylamines, demonstrating the feasibility of such conditions. researchgate.net

Reaction Mechanisms and Pathways in Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts.

Imine Intermediate Formation and Reduction

The generally accepted mechanism for reductive amination involves the initial formation of an imine (also known as a Schiff base) from the reaction of the aldehyde (furfural) with the primary amine (cyclohexylamine). researchgate.netchemrxiv.orgmasterorganicchemistry.com This reaction is an example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

The formation of the imine itself is a multi-step process that is typically catalyzed by acid. masterorganicchemistry.com It involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond.

Once the imine is formed, it is then reduced to the corresponding amine. In catalytic reductive amination, the metal catalyst plays a key role in this step. The catalyst activates the hydrogen molecule, which then adds across the imine double bond to yield this compound. rsc.org The reaction pathway can be influenced by various factors, including the nature of the catalyst and the reaction conditions. For example, some catalysts may favor the hydrogenation of the furan (B31954) ring as a side reaction. rsc.org

Condensation: Furfural + Cyclohexylamine ⇌ N-(furan-2-ylmethylene)cyclohexanamine (Imine) + H2O

Reduction: N-(furan-2-ylmethylene)cyclohexanamine + H2 (catalyzed) → this compound

The presence of excess ammonia or amine can help to suppress side reactions, such as the hydrogenation of the furan ring. rsc.org

C-N Bond Formation Activation

The synthesis of this compound predominantly occurs via the reductive amination of furfural with cyclohexylamine. This process is a cornerstone of C-N bond formation, involving two critical steps: the initial formation of an imine intermediate through the condensation of the aldehyde (furfural) and the amine (cyclohexylamine), followed by the selective hydrogenation of this imine to yield the final secondary amine. The activation and efficiency of this C-N bond formation are heavily reliant on the chosen catalytic system and reaction conditions.

A pivotal aspect of this transformation is the selective hydrogenation of the in-situ formed imine in the presence of the furfural starting material, which also contains a reducible carbonyl group. dtu.dk The development of effective catalysts is therefore crucial. Research has demonstrated that a synergistic effect between acid sites and metal sites on a catalyst is highly beneficial. dtu.dkmdpi.com The acid sites facilitate the initial condensation and imine formation, while the metal sites promote the subsequent hydrogenation. dtu.dkmdpi.com

Various catalytic systems have been explored to activate and facilitate this reaction. Metal-based catalysts are common, often utilizing pressurized hydrogen gas as the reductant. dtu.dk For instance, bifunctional catalysts such as Ir/SiO2-SO3H have been employed, where the sulfonic acid groups act as the acidic component and the iridium nanoparticles serve as the metallic hydrogenation centers. mdpi.com The choice of solvent can also play a role; using ethyl acetate (B1210297), for example, has been shown to inhibit the formation of tertiary amine by-products. mdpi.com

Another approach involves the use of chemical reducing agents. Borohydride reagents are effective for this transformation. For example, the reductive amination of furfural can be achieved using NaBH4 in the presence of a boric acid activator, which can lead to high yields at room temperature in a very short time. dtu.dk Sodium cyanoborohydride (NaBH3CN) is another mild and selective reagent widely used for reductive aminations, capable of reducing the imine intermediate without affecting the aldehyde. orgsyn.org

Mechanistic investigations, including in-situ NMR studies, have shed light on the active species involved. In some ruthenium-catalyzed systems, ruthenium hydride complexes formed in the reaction mixture have been identified as the active species that selectively react with the furfurylimine to generate the desired amine product. dtu.dk The reaction is generally accepted to proceed through the condensation of the carbonyl group with the amine to form an imine, with the subsequent hydrogenation of this imine often being the rate-determining step. mdpi.com

Table 1: Catalytic Systems for Reductive Amination of Furfural Derivatives

| Catalyst | Nitrogen Source | Reductant | Temperature (°C) | Yield (%) | Reference |

| Ir/SiO2-SO3H | Aniline (B41778) | H2 | Room Temp. | 21 | mdpi.com |

| Boric Acid/NaBH4 | Aniline | NaBH4 | Room Temp. | 97 | dtu.dk |

| CuAlOx | Aniline | H2 | 80 | 99 | nih.gov |

| RuH2(PPh3)3 | Ammonia | H2 | - | - | dtu.dk |

| *Data for analogous reactions with aniline or ammonia, demonstrating catalyst viability for the reductive amination of furfural. |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound aligns well with several principles of green chemistry, primarily due to its utilization of biomass-derived starting materials and the development of environmentally benign synthetic routes. Furfural, the aldehyde precursor, is a key platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, a renewable and abundant resource. dtu.dknih.gov This positions the synthesis within the framework of sustainable chemistry, moving away from fossil fuel-based feedstocks.

A major focus in the green synthesis of furan derivatives is the replacement of volatile and toxic organic solvents with more sustainable alternatives. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. lookchem.comnih.gov Performing organic reactions in an aqueous medium has gained significant traction, and multicomponent reactions, such as the coupling of aldehydes, amines, and isocyanides, have been successfully carried out in water to produce furan derivatives. nih.govresearchgate.net While direct application to this compound specifically may require further research, these examples showcase the potential for aqueous synthesis in this chemical space. The use of β-cyclodextrin as a reusable catalyst in water further enhances the green credentials of such syntheses by promoting reactions in the aqueous phase through host-guest complexation. lookchem.comresearchgate.net

The development of efficient and recyclable catalysts is another cornerstone of green synthetic methodologies. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.net For the reductive amination step, catalysts like CuAlOx derived from layered double hydroxides have been used in flow reactors. nih.gov This approach is considered inexpensive and environmentally friendly and can produce a wide range of N-substituted furfuryl amines in excellent yields. nih.gov Similarly, the use of solid acid catalysts like Amberlyst® 15, which can be regenerated and reused multiple times, exemplifies a green approach to furan chemistry. researchgate.net

Energy efficiency is also a key consideration. The use of flow reactors can offer better heat and mass transfer, leading to improved efficiency and safety compared to traditional batch reactors. nih.gov Furthermore, developing catalytic systems that operate under mild conditions, such as room temperature and atmospheric pressure, significantly reduces the energy consumption of the process. dtu.dk Metal-free catalytic systems, for instance using a simple base like NaOtBu with an oxygen balloon as the oxidant for converting furan aldehydes to acids, represent a move towards simpler, more sustainable processes. semanticscholar.org While this specific example is for oxidation, it highlights the trend towards avoiding heavy or precious metal catalysts where possible.

Table 2: Application of Green Chemistry Principles in Furan Derivative Synthesis

| Green Principle | Approach | Example | Benefit | Reference |

| Renewable Feedstocks | Use of biomass-derived starting materials | Furfural from hemicellulose | Reduces reliance on fossil fuels | dtu.dknih.gov |

| Greener Solvents | Replacement of organic solvents with water | Coupling-cyclization reactions in water | Environmentally benign, low cost, non-toxic | nih.gov |

| Catalysis | Use of reusable, heterogeneous catalysts | CuAlOx in a flow reactor; Amberlyst® 15 | Catalyst can be recovered and reused, minimizing waste | nih.govresearchgate.net |

| Benign Reaction Conditions | Operating at lower temperatures | Room temperature synthesis using NaBH4/boric acid | Reduced energy consumption | dtu.dk |

| Atom Economy | One-pot, two-step reactions | Condensation and subsequent hydrogenation in one pot | Reduces intermediate isolation and purification steps, minimizing waste | nih.gov |

Chemical Derivatization and Structural Modification of N Furan 2 Ylmethyl Cyclohexanamine

Functionalization of the Furan (B31954) Moiety

The furan ring in N-(furan-2-ylmethyl)cyclohexanamine is an electron-rich aromatic system, making it susceptible to various chemical transformations. numberanalytics.com Its unique electronic properties allow for functionalization through electrophilic substitution, as well as oxidation and reduction reactions. numberanalytics.com

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is highly reactive towards electrophilic substitution, significantly more so than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is due to the oxygen atom, which donates electron density to the ring. numberanalytics.com Electrophilic attack preferentially occurs at the 2- and 5-positions, which bear the greatest negative charge. chemicalbook.comquora.com The mechanism involves the initial attack of an electrophile on the furan ring, leading to the formation of a cationic intermediate that is stabilized by resonance. chemicalbook.comquora.com

Common electrophilic substitution reactions applicable to the furan ring include:

Nitration: Introduction of a nitro group (-NO2) onto the furan ring can be achieved using reagents like nitric acid in acetic anhydride. numberanalytics.comijabbr.com

Bromination: Bromine can be introduced onto the furan ring, typically using bromine in the presence of a catalyst like iron(III) bromide. numberanalytics.compearson.com

Formylation: The introduction of a formyl group (-CHO) can be accomplished through reactions such as the Vilsmeier-Haack reaction. numberanalytics.com

Table 1: Examples of Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagents | Product |

| Nitration | Nitric acid, acetic anhydride | 2-nitrofuran derivative |

| Bromination | Bromine, iron(III) bromide | 2-bromofuran derivative |

| Formylation | Vilsmeier-Haack reagent | 2-formylfuran derivative |

Oxidation and Reduction Pathways of the Furan Ring

The furan moiety can undergo both oxidation and reduction, leading to a variety of modified structures. numberanalytics.com

Oxidation: Oxidation of the furan ring can lead to ring-opened products or the formation of other heterocyclic systems. nih.govresearchgate.net For instance, oxidation can yield 1,4-dicarbonyl compounds. nih.govresearchgate.net In some cases, enzyme-catalyzed oxidation can convert furan derivatives into compounds like furan-2,5-dicarboxylic acid. nih.gov

Reduction: Reduction of the furan ring can produce dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com Common reducing agents for this transformation include hydrogen gas with a catalyst or sodium borohydride. numberanalytics.com

Table 2: Oxidation and Reduction Products of the Furan Ring

| Reaction Type | Common Products |

| Oxidation | 1,4-dicarbonyl compounds, Furan-2,5-dicarboxylic acid |

| Reduction | Dihydrofuran derivatives, Tetrahydrofuran derivatives |

Modifications of the Cyclohexanamine Scaffold

The cyclohexanamine portion of the molecule also offers opportunities for structural modification, primarily through the introduction of additional functional groups. ontosight.ai

Formation of Complex Hybrid Structures

The reactivity of both the furan and cyclohexanamine moieties can be harnessed to construct more complex molecular architectures, including hybrid structures formed through cyclocondensation reactions. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions involving the furan ring or the amine functionality can lead to the formation of new ring systems fused to the parent molecule. For example, the furan ring can participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, to form bicyclic adducts. numberanalytics.comnumberanalytics.com These reactions are valuable for creating intricate polycyclic structures. nih.gov Furthermore, the amine group can react with various electrophiles to initiate cyclization cascades, leading to the formation of new heterocyclic rings. Research has shown the synthesis of various fused heterocyclic systems through the reaction of furan derivatives with nitrogen nucleophiles. researchgate.net

Schiff Base Formation and Metal Complexation

The secondary amine functionality in this compound is not directly suited for classical Schiff base formation, which typically involves the condensation of a primary amine with a carbonyl compound. nih.govresearchgate.net However, the furan ring itself presents a reactive center. The reaction of furan-2-carbaldehyde (furfural), a related compound, with various primary amines is a well-established route to furan-containing Schiff bases. nih.govbioinfopublication.org For instance, the condensation of furfurylamine (B118560) (furan-2-ylmethanamine), a structural component of the title compound, with salicylaldehyde (B1680747) yields the Schiff base (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol. xisdxjxsu.asia This reaction proceeds by mixing the two components in methanol, often with a catalytic amount of acetic acid, followed by reflux. xisdxjxsu.asia

These Schiff base ligands, characterized by the azomethine (-CH=N-) group, are excellent chelating agents for metal ions due to the presence of nitrogen and, in the case of salicylaldehyde derivatives, oxygen donor atoms. nih.govnih.gov For example, the Schiff base derived from furfurylamine and salicylaldehyde has been used to synthesize a mercury(II) complex. xisdxjxsu.asia The formation of such complexes is typically achieved by reacting the Schiff base ligand with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent like ethanol. nih.govuobaghdad.edu.iq The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand's denticity. uobaghdad.edu.iq The coordination of the metal to the ligand is confirmed through spectroscopic methods like IR, which shows a characteristic shift in the C=N stretching frequency upon complexation. nih.gov

While direct Schiff base formation from this compound is not typical, its derivatives can be designed to incorporate this functionality. For example, functionalization of the furan ring to introduce a primary amine could then be followed by condensation with an aldehyde.

Integration into Heterocyclic Ring Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic derivatives.

Tetrazole Derivatives

A significant application of this compound is in the synthesis of tetrazole derivatives. Research has demonstrated the successful conversion of thiourea (B124793) substrates derived from this compound into novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov This synthetic transition involves replacing the thiourea group with a tetrazole scaffold. The reaction is typically carried out using a well-known procedure for tetrazole formation, and it produces the desired compounds in good yields, generally ranging from 79% to 92%. nih.gov

In a related synthesis, N-((tetrazol-5-yl)methyl)cyclohexanamine, a structural isomer, has been prepared in a two-step process starting from cyclohexylamine (B46788) and chloroacetonitrile. imist.ma The first step yields 2-(cyclohexylamino)acetonitrile. This intermediate then undergoes a [3+2] cycloaddition reaction with sodium azide (B81097) in the presence of a Lewis acid like aluminum chloride in tetrahydrofuran under reflux to form the tetrazole ring. imist.ma

Table 1: Synthesis of Tetrazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(furan-2-ylmethyl)thiourea derivative | NaN3, [specific conditions not detailed] | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative | 79-92% | nih.gov |

Pyridinone and Chromenopyridine Derivatives

While direct synthesis of pyridinone and chromenopyridine derivatives from this compound is not explicitly detailed in the reviewed literature, general synthetic strategies for these heterocycles often utilize furan precursors. For instance, furan-2-carbaldehyde can be a starting point for constructing pyridinone rings through multi-component reactions. The synthesis of chromeno[4,3-b]pyridine derivatives has also been reported, highlighting the versatility of furan-based building blocks in creating fused heterocyclic systems. acgpubs.org The reactivity of the furan moiety within this compound could potentially be exploited in similar cyclization reactions to yield novel pyridinone and chromenopyridine structures.

Quinazoline (B50416) and Triazole Derivatives

The integration of the this compound structural motif into quinazoline and triazole ring systems can lead to complex molecules with potential biological relevance. For example, a compound named N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine has been described, which features a furan moiety linked to a tetrahydrotriazine ring that is itself attached to a quinazoline core. smolecule.com The synthesis of such hybrid molecules often involves multi-step procedures. nih.gov

The general synthesis of quinazoline derivatives can be achieved through the condensation of anthranilic acid derivatives with appropriate carbon sources. smolecule.comscispace.com Triazole rings are often formed via click chemistry, for instance, through the reaction of an azide with an alkyne, or by the cyclization of suitable precursors. nih.govnih.gov The synthesis of quinazolinone-triazole hybrids has been reported where a 3-amino-quinazolinone derivative is elaborated and then coupled with a triazole thiol. nih.gov

Conformation and Tautomerism Studies in Derivatives

The conformational flexibility and potential for tautomerism in derivatives of this compound are important aspects that influence their chemical and biological properties.

A conformational study of the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR spectroscopy and DFT calculations has revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution due to the amide bond. researchgate.net This study identified nine stable conformations (four Z and five E structures). researchgate.net The cyclohexane (B81311) ring in this compound derivatives is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. imist.ma

Tautomerism is a key consideration for certain heterocyclic derivatives. For instance, 5-substituted-1H-tetrazoles, which can be synthesized from this compound precursors, can exist in two tautomeric forms, the 1H- and 2H-tautomers. imist.ma These forms can exist in a nearly 1:1 ratio. imist.ma Similarly, studies on other heterocyclic systems like uracil (B121893) derivatives show that the position of substituents can influence the stability of different tautomeric forms (e.g., keto-enol tautomerism). nih.gov Quantum chemistry studies on furan-containing chalcones have also explored their various tautomeric and rotameric forms, highlighting the role of intramolecular hydrogen bonds in stabilizing planar geometries. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde (furfural) |

| Furfurylamine (furan-2-ylmethanamine) |

| Salicylaldehyde |

| (E)-2-(((furan-2-ylmethyl)imino)methyl)phenol |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine |

| N-((tetrazol-5-yl)methyl)cyclohexanamine |

| 2-(cyclohexylamino)acetonitrile |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

| Cyanoacetylhydrazine |

| N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine |

| 3-amino-quinazolinone |

| 4,7-dimethylquinazolin-2-amine |

| Anthranilic acid |

| Chloroacetonitrile |

| Sodium azide |

| Aluminum chloride |

| Tetrahydrofuran |

| Uracil |

| 1H-tetrazole |

Advanced Spectroscopic Characterization in N Furan 2 Ylmethyl Cyclohexanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of N-(furan-2-ylmethyl)cyclohexanamine. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete picture of the molecule's atomic arrangement can be assembled.

The ¹H NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. The spectrum is characterized by signals corresponding to the furan (B31954) ring, the cyclohexyl ring, the methylene (B1212753) bridge, and the amine proton.

The three protons of the furan ring appear as distinct multiplets in the aromatic region. The proton at position 5 (H-5) typically resonates at the lowest field, around 7.3-7.4 ppm, due to its proximity to the oxygen atom. The protons at positions 3 and 4 (H-3 and H-4) appear at higher fields, generally between 6.1 and 6.3 ppm. chemicalbook.com

The methylene protons (CH₂-N) connecting the furan and cyclohexyl groups are expected to produce a singlet or a closely coupled multiplet around 3.7-3.8 ppm. The protons on the cyclohexyl ring appear as a series of broad, overlapping multiplets in the aliphatic region, typically ranging from 1.0 to 2.6 ppm. The methine proton on the carbon bearing the nitrogen (CH-N) is expected to be the most downfield of the cyclohexyl signals, likely around 2.4-2.6 ppm. chemicalbook.com The amine proton (NH) signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration, but would likely appear in the 1.5-3.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H-5 | ~ 7.35 | Doublet of doublets |

| Furan H-3 | ~ 6.20 | Doublet of doublets |

| Furan H-4 | ~ 6.30 | Multiplet |

| Methylene (-CH₂-) | ~ 3.75 | Singlet |

| Cyclohexyl H-1 (CH-N) | ~ 2.50 | Multiplet |

| Cyclohexyl -CH₂- | 1.0 - 1.9 | Multiplet |

Note: Predicted values are based on analysis of similar structures and known chemical shift ranges for furan and cyclohexylamine (B46788) moieties.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eleven distinct signals are expected.

The carbons of the furan ring resonate in the downfield region. The carbon adjacent to the oxygen and bearing the methylene group (C-2) is anticipated around 154 ppm, while the other oxygen-adjacent carbon (C-5) appears near 142 ppm. The other two furan carbons (C-3 and C-4) are found at higher fields, approximately 107 and 110 ppm, respectively. chemicalbook.com

The methylene bridge carbon (CH₂) is expected around 47 ppm. Within the cyclohexyl ring, the carbon bonded to the nitrogen (C-1') would be the most downfield, at approximately 58 ppm. The remaining five cyclohexyl carbons would appear as a cluster of signals in the 25-34 ppm range. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C-2 | ~ 154.0 |

| Furan C-5 | ~ 142.1 |

| Furan C-4 | ~ 110.2 |

| Furan C-3 | ~ 107.5 |

| Cyclohexyl C-1' (C-N) | ~ 58.0 |

| Methylene (-CH₂-) | ~ 47.0 |

| Cyclohexyl C-2'/C-6' | ~ 33.5 |

| Cyclohexyl C-4' | ~ 26.0 |

Note: Predicted values are based on analysis of similar structures and known chemical shift ranges for furan and cyclohexylamine moieties.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak connecting the methylene proton signal (~3.75 ppm) with the methylene carbon signal (~47.0 ppm), and similarly for each C-H bond in the furan and cyclohexyl rings. nist.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for confirming the connectivity between the different parts of the molecule. A key correlation would be a cross-peak between the methylene protons (-CH₂-) and the furan proton at position 3 (H-3), as well as between the methylene protons and the methine proton (H-1') of the cyclohexyl ring. This would confirm the furan-2-ylmethyl-cyclohexanamine linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound would exhibit a characteristic N-H stretching vibration for the secondary amine, typically appearing as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring (aromatic) appear just above 3000 cm⁻¹, while the C-H stretches of the cyclohexyl and methylene groups (aliphatic) appear just below 3000 cm⁻¹.

Other key absorptions include the C-N stretching vibration, found in the 1250-1020 cm⁻¹ range, and the characteristic asymmetric C-O-C stretching of the furan ring, which typically gives a strong band around 1260-1200 cm⁻¹. The C=C stretching vibrations of the furan ring appear in the 1600-1450 cm⁻¹ region. nist.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch (Furan) | 3100 - 3150 | Weak-Medium |

| Aliphatic C-H Stretch (Cyclohexyl) | 2850 - 2960 | Strong |

| C=C Stretch (Furan) | 1500 - 1600 | Medium |

| C-O-C Stretch (Furan) | 1200 - 1260 | Strong |

Note: Frequencies are based on typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₇NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.

The primary fragmentation pattern would likely involve the cleavage of the C-N bonds. A significant fragment would be the furfuryl cation ([C₅H₅O]⁺) at m/z 81, or the tropylium-like ion formed from it. Another major fragmentation pathway would be the loss of the furan-2-ylmethyl group, resulting in the cyclohexylaminium ion.

Table 4: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 |

Note: Calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a valuable tool for investigating the electronic transitions within a molecule. For compounds containing a furan ring, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* transitions within the heterocyclic system. globalresearchonline.net

Theoretical and experimental studies on furan and its derivatives have shown that the substitution pattern on the furan ring can influence the position and intensity of these absorption bands. globalresearchonline.net In the case of this compound, the chromophore is the furan ring. The electronic spectrum of furan itself exhibits a strong absorption band around 200-220 nm. The attachment of the cyclohexanamine group via a methylene bridge is expected to have a minimal effect on the position of this main absorption band, as it does not extend the conjugated system.

A theoretical study on furan and its methylated derivatives using Time-Dependent Density Functional Theory (TD-DFT) predicted a single main absorption peak corresponding to a π→π* transition. globalresearchonline.net This computational approach can be instrumental in interpreting the experimental spectra of more complex derivatives of this compound.

Table 1: Representative UV-Vis Absorption Data for Furan Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition |

| Furan | Gas Phase / Ethanol | ~208 | π→π |

| 2-Methylfuran | Gas Phase / Ethanol | Not specified | π→π |

| 2,5-Dimethylfuran | Gas Phase / Ethanol | Not specified | π→π* |

Data sourced from theoretical and experimental studies on furan and its derivatives. globalresearchonline.net

X-ray Diffraction (XRD) and Crystal Structure Analysis (for derivatives/complexes)

For instance, the crystal structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, a Schiff base derived from furfural (B47365), reveals a trans configuration about the C=N bond. researchgate.net The dihedral angle between the furan and benzene (B151609) rings is 47.7(1)°, indicating a twisted conformation. researchgate.net The crystal packing is stabilized by intermolecular N–H···O and O–H···N hydrogen bonds, as well as weak C–H···π interactions. researchgate.net

In another example, the crystal structure of 6-(Furan-2-ylmethylidene)-6,7,8,9-tetrahydropyrido[2,1-b]quinazoline-11-thione, also shows an E configuration for the exocyclic double bond. nih.gov The molecules in the crystal are linked by C—H⋯π(furan) interactions, forming zigzag chains. nih.gov

Table 2: Selected Crystallographic Data for a Furan-Containing Schiff Base

| Parameter | N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 9.6014(6) |

| b (Å) | 11.1849(8) |

| c (Å) | 10.3574(7) |

| C=N Bond Length (Å) | 1.280(2) |

| **C9-C8-N2-N1 Torsion Angle (°) ** | 177.9(2) |

| Dihedral Angle (furan/benzene) (°) | 47.7(1) |

Data sourced from the crystal structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide. researchgate.net

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

In a study of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, TGA and DTA were used to assess its thermal behavior. nih.gov The analysis was conducted in a platinum crucible under a pure air atmosphere with a heating rate of 10°C/min. nih.gov The results indicated that the compound was thermostable up to its melting point. nih.gov Such an analysis for this compound or its derivatives would provide valuable information on their thermal stability, decomposition pathways, and the presence of any phase transitions.

The TGA curve would show mass loss steps corresponding to the volatilization or decomposition of different parts of the molecule. For this compound, one might expect initial loss of the cyclohexyl group followed by the furan-methyl fragment at higher temperatures, or a single-step decomposition. The DTA curve would display endothermic peaks corresponding to melting and boiling points, and exothermic peaks indicating decomposition processes.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Technique | Temperature Range (°C) | Observation | Interpretation |

| TGA | 150 - 250 | Mass loss | Decomposition/Volatilization |

| DTA | ~100 | Endothermic Peak | Melting Point |

| DTA | >200 | Exothermic Peak | Onset of Decomposition |

This table presents hypothetical data to illustrate the type of information obtained from TGA/DTA analysis, as direct experimental data for the specific compound was not found in the searched literature.

Computational and Theoretical Chemistry of N Furan 2 Ylmethyl Cyclohexanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. For furan (B31954) derivatives, DFT has been successfully applied to understand their structure, stability, and reactivity. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.govaimspress.com For N-(furan-2-ylmethyl)cyclohexanamine, DFT calculations would map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich furan ring and the nitrogen atom, while the LUMO would be distributed across the furan and methylene (B1212753) bridge. This distribution is crucial for understanding charge transfer within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Quantum Chemical Parameters (Illustrative Data Based on Similar Furan Derivatives)

| Parameter | Symbol | Illustrative Value | Unit | Significance |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 | eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.4 | eV | Chemical reactivity and stability |

| Ionization Potential | I | 6.2 | eV | Energy required to remove an electron |

| Electron Affinity | A | 0.8 | eV | Energy released when an electron is added |

Note: These values are illustrative and derived from computational studies on analogous furan and amine-containing molecules for demonstrative purposes.

DFT calculations are highly effective in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. manchester.ac.uk For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles between the furan ring, the methylene linker, and the cyclohexane (B81311) ring. Such calculations can predict the preferred conformation (e.g., equatorial vs. axial substitution on the cyclohexane ring) and the relative orientation of the two ring systems. scielo.br

Furthermore, once the optimized geometry is found, vibrational frequency calculations can be performed. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. manchester.ac.ukresearchgate.net

Table 2: Predicted vs. Experimental Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length | C-O (Furan) | 1.37 Å | 1.36 Å |

| Bond Length | C-N | 1.46 Å | 1.47 Å |

| Bond Angle | C-N-C | 112° | 111.5° |

| Dihedral Angle | Furan-CH₂-N-Cyclohexane | Varies with conformer | Varies with conformer |

Note: This table presents typical values for furan and amine structures to illustrate the accuracy of DFT predictions against experimental X-ray diffraction (XRD) data.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. nih.gov These descriptors help predict how the molecule will behave in a chemical reaction.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will react. nih.gov

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η) (where μ is the chemical potential, approximately -(EHOMO + ELUMO) / 2), it quantifies the electron-accepting capability of a molecule. researchgate.net

These parameters collectively provide a detailed profile of the molecule's reactivity. researchgate.net For this compound, a high electrophilicity index would suggest it acts as a good electrophile in reactions. nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing a view of molecular motion and conformational changes. psu.edu

For this compound, MD simulations could be used to:

Explore its conformational landscape, identifying the most populated shapes and the energy barriers between them.

Simulate its behavior in different solvents to understand solvation effects.

Model its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities. This is a crucial step in computational drug design. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a simplified but powerful framework for predicting the outcome of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orgimperial.ac.uk The theory posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. libretexts.org

The furan ring is known to participate in cycloaddition reactions. pku.edu.cn FMO analysis of this compound would involve examining the energies and symmetries of its HOMO and LUMO to predict its reactivity with various dienophiles or electrophiles. For instance, the interaction between the HOMO of the furan moiety and the LUMO of a reacting partner would determine the feasibility and stereochemical outcome of a potential Diels-Alder reaction. researchgate.net

In Silico Pharmacological Prediction

In silico (computer-based) methods are increasingly used in pharmacology to predict the drug-likeness and potential biological activity of new chemical entities, reducing the time and cost of drug discovery. mdpi.comnih.gov This involves predicting ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties. nih.gov

For this compound, various computational models could be employed to:

Predict Lipophilicity (logP): An indicator of how well the molecule can cross biological membranes.

Estimate Water Solubility: Crucial for bioavailability.

Molecular Docking: Simulate the binding of the molecule into the active site of a specific protein target to predict its potential as an enzyme inhibitor or receptor agonist/antagonist. nih.govzsmu.edu.ua

Predict Metabolism: Identify which parts of the molecule are most likely to be modified by metabolic enzymes like Cytochrome P450.

Toxicity Prediction: Use QSAR (Quantitative Structure-Activity Relationship) models to flag potential toxicological issues based on its chemical structure. zsmu.edu.uaindexcopernicus.com

These predictions help prioritize compounds for further experimental testing. indexcopernicus.com

Biological Activity and Medicinal Chemistry Applications of N Furan 2 Ylmethyl Cyclohexanamine and Its Derivatives

Anti-infective Properties

Derivatives incorporating the N-(furan-2-ylmethyl)cyclohexanamine backbone have been investigated for a range of anti-infective activities. These studies explore how structural modifications influence their potency against various pathogens.

Antibacterial Activity

The antibacterial potential of furan (B31954) derivatives is a well-documented area of research. ijabbr.comnih.gov Studies on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which feature the core N-(furan-2-ylmethyl) group, have shown moderate to weak antimicrobial properties. nih.gov In one study, twelve novel derivatives were synthesized and tested in vitro against a panel of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 256 µg/mL for the active compounds. nih.gov

Another study identified N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine as a potent antibacterial agent. mdpi.com This compound, which contains both the nitrofuran and cyclohexylamine (B46788) moieties, demonstrated an excellent activity profile against several ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial drugs. mdpi.com It was particularly effective against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis. mdpi.com

Research on other related furan derivatives has also shown significant antibacterial effects. For instance, 1-benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. utripoli.edu.ly Additionally, two new alkylated furan derivatives isolated from an endophytic fungus, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate, exhibited significant inhibitory activity against eight of thirteen tested bacteria with MIC values ranging from 6.3 to 50 μg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-tetrazol-5-amine | S. aureus ATCC 25923 | 64 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amine | S. epidermidis ATCC 12228 | 128 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-chlorophenyl)-1H-tetrazol-5-amine | S. aureus ATCC 6538 | 128 | nih.gov |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | S. aureus ATCC 29213 | 0.06 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | E. cloacae ATCC 13047 | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | K. pneumoniae ATCC 700603 | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | E. faecalis ATCC 29212 | 0.25 | mdpi.com |

Antimycobacterial Activity

The search for new antimycobacterial agents is critical for combating tuberculosis. Furan-containing compounds have emerged as a promising area of investigation. researchgate.net Research into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives revealed that some of these compounds exhibit moderate activity against various mycobacterial strains. nih.gov The MIC values for these derivatives against strains such as Mycobacterium tuberculosis H37Ra, M. smegmatis, M. abscessus, and M. kansasii were generally found to be in the range of 64 to 256 µg/mL. nih.gov

Other studies have highlighted the potent antimycobacterial properties of 5-nitrofuran derivatives. One investigation of eighteen 5-nitrofuran-2-yl derivatives found a compound, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, to be highly active against M. tuberculosis H37Rv, with an MIC of 0.22 µM in its logarithmic growth phase. nih.gov This activity was three times more potent than the standard drug isoniazid. nih.gov Furthermore, furan-type lignans (B1203133) have also been identified as potential sources of antimycobacterial compounds, with some fractions and isolated compounds showing significant inhibition of M. tuberculosis. researchgate.net

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-phenyl-1H-tetrazol-5-amine | M. tuberculosis H37Ra ATCC 25177 | 128 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-fluorophenyl)-1H-tetrazol-5-amine | M. tuberculosis H37Ra ATCC 25177 | 128 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-chlorophenyl)-1H-tetrazol-5-amine | M. smegmatis ATCC 700084 | 64 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-bromophenyl)-1H-tetrazol-5-amine | M. abscessus ATCC 19977 | 128 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine | M. kansasii ATCC 12478 | 128 | nih.gov |

Antifungal Activity

Furan derivatives have also been evaluated for their efficacy against fungal pathogens. researchgate.net A study on two new alkylated furan derivatives isolated from the endophytic fungus Emericella sp. XL029, namely 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol (1) and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate (2), showed significant antifungal activity. nih.gov Compound 1 was active against all tested agricultural pathogenic fungi with MIC values ranging from 3.1 to 25 µg/mL, while compound 2 was active against most tested fungi with MICs between 12.5 and 50 µg/mL. nih.gov

Additionally, research involving the synthesis of azetidine-2-one and thiazolidine-4-one derivatives from furfuraldehyde has identified compounds with potent antifungal activity. researchgate.net

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Botrytis cinerea | 3.1 | nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Sclerotinia sclerotiorum | 6.3 | nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Fusarium oxysporum | 12.5 | nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate | Botrytis cinerea | 12.5 | nih.gov |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate | Sclerotinia sclerotiorum | 25 | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Furan-containing compounds have shown promise in this area. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines bearing a N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety were synthesized and evaluated for their in vitro activity against Leishmania major promastigotes. nih.gov Most of the synthesized compounds exhibited good antileishmanial activity, with the 4-methylbenzyl analog being the most active. nih.gov

Similarly, another study focused on 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines and their 5-nitrothiophene analogues. researchgate.net The results indicated that the 5-nitrofuran derivatives were generally more active than the corresponding 5-nitrothiophene compounds against both promastigote and amastigote forms of Leishmania major at non-cytotoxic concentrations. researchgate.net

Anticancer and Cytotoxic Investigations

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a subject of scientific inquiry, aiming to identify novel structures for cancer therapy.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HePG-2, HCT-116)

A study evaluating twelve novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives investigated their cytotoxic activity against a panel of human cancer cell lines, including the colon carcinoma cell line HCT-116, and compared it to a normal human keratinocyte cell line (HaCaT). nih.gov The results showed that several of the tested compounds exhibited cytotoxic effects. For instance, against the HCT-116 cell line, IC50 values ranged from 21.49 µM to over 100 µM, indicating varying degrees of potency. nih.gov The derivative N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine showed notable activity against several cancer cell lines while displaying lower toxicity towards the normal HaCaT cells, suggesting a degree of selectivity. nih.gov

While not direct derivatives of the title compound, other research highlights the potential of furan-containing structures and certain extracts against hepatocellular carcinoma (HepG2) and colorectal (HCT-116) cancer cells. For example, extracts from Calotropis gigantea have demonstrated potent antiproliferative effects on both HepG2 and HCT-116 cells. nih.gov Similarly, extracts from Coix lacryma-jobi seeds have also been shown to have cytotoxic effects on these cell lines. nih.gov

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-phenyl-1H-tetrazol-5-amine | HCT-116 | >100 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-fluorophenyl)-1H-tetrazol-5-amine | HCT-116 | 56.33 ± 4.51 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-chlorophenyl)-1H-tetrazol-5-amine | HCT-116 | 40.52 ± 3.24 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-bromophenyl)-1H-tetrazol-5-amine | HCT-116 | 21.49 ± 1.72 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine | HCT-116 | 27.88 ± 2.23 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine | HeLa | 21.31 ± 1.70 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine | KB | 29.43 ± 2.35 | nih.gov |

| N-(furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine | HaCaT (Normal) | 55.48 ± 4.44 | nih.gov |

Selectivity Against Normal Cell Lines

A critical aspect of developing new therapeutic agents, particularly in oncology, is ensuring their selective toxicity towards target cells while minimizing harm to healthy, normal cells. In the study of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, a key finding was their lack of cytotoxicity against normal human keratinocyte (HaCaT) cell lines. nih.gov This selectivity is a promising characteristic, suggesting a favorable safety profile for these compounds.

Similarly, research on new benzenesulphonohydrazide derivatives demonstrated varying degrees of selectivity. nih.gov While some compounds showed high cytotoxicity across all tested tumor cell lines, others exhibited greater selectivity for cancer cells over the normal Vero cell line. nih.gov For instance, one compound was particularly non-toxic to normal kidney cells while effectively inhibiting the proliferation of renal cell adenocarcinoma cells. nih.gov This highlights the potential for modifying the this compound scaffold to enhance selectivity and reduce off-target effects.

Table 1: Cytotoxicity and Selectivity of this compound Derivatives

| Compound Type | Target Cell Lines | Normal Cell Line | Selectivity Profile | Reference |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Human cancer cell lines | HaCaT | Non-cytotoxic to normal cells | nih.gov |

| Benzenesulphonohydrazide derivatives | 769-P, HepG2, NCI-H2170 | Vero | Varied, with some compounds showing high selectivity for cancer cells | nih.gov |

Neurological and Central Nervous System Modulations

The furan moiety is a common feature in compounds active in the central nervous system. utripoli.edu.ly Derivatives of this compound have been investigated for their potential to modulate various neurological pathways.

Monoamine Oxidase B (MAO-B) Inhibition and Cognition Enhancement

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that can enhance monoaminergic neurotransmission and possess neuroprotective properties, making them a promising therapeutic strategy for cognitive impairments in conditions like Alzheimer's disease. nih.govnih.gov A derivative, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a partially reversible inhibitor of human monoamine oxidase B (hMAO-B). nih.govnih.gov

Studies have shown that F2MPA can enhance synaptic transmission and long-term potentiation in the dentate gyrus of the hippocampus in rats. nih.govnih.gov Importantly, it achieves this without triggering pathological hyperexcitability, suggesting its potential as a cognition-enhancing therapeutic agent. nih.govnih.gov

Table 2: MAO-B Inhibition and Cognitive Enhancement by F2MPA

| Compound | Target | Effect | Potential Application | Reference |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-B | Partially reversible inhibition, enhances synaptic transmission and long-term potentiation | Cognitive enhancement in neurodegenerative diseases | nih.govnih.gov |

Kappa Opioid Receptor Agonism

The kappa opioid receptor (KOR) is a target for the development of analgesics. nih.gov Research into novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives, which share structural similarities with this compound, has led to the identification of potent and selective KOR agonists. nih.govwustl.edu Structure-activity relationship (SAR) studies have revealed that modifications to the aromatic moiety, the amide linkage, and the cyclohexane (B81311) ring can significantly influence the affinity and selectivity for the KOR. nih.gov

For instance, substituting the pyrrolidine (B122466) ring of a prototype KOR agonist with a hydroxymethylene group was found to increase the mu/kappa receptor selectivity. nih.gov The discovery of novel KOR agonists derived from natural products like akuammicine (B1666747) further highlights the potential of this receptor system for therapeutic intervention. chemrxiv.org The mixed kappa and delta opioid receptor agonist, MP1104, has also shown promise in attenuating chemotherapy-induced neuropathic pain. nih.gov

GPR88 Receptor Agonism

GPR88 is an orphan G-protein-coupled receptor primarily expressed in the striatum and implicated in various psychiatric disorders. nih.gov The lack of known endogenous ligands has spurred the development of synthetic agonists to probe its function. A compound known as 2-PCCA has been identified as a GPR88 agonist that inhibits cAMP accumulation, indicating that GPR88 couples to Gαi proteins. nih.gov

Further research has led to the discovery of other chemotypes of GPR88 agonists, such as 2-AMPP, and subsequent structure-activity relationship studies have explored derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol. nih.gov These studies are crucial for developing potent and selective agonists to better understand the therapeutic potential of targeting GPR88. nih.gov

Anti-inflammatory Potential

Furan derivatives have been shown to possess significant anti-inflammatory properties. nih.govresearchgate.net They can exert these effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as by modulating signaling pathways such as MAPK and PPAR-γ. nih.gov

One study on a furan-2,5-dione derivative, BPD, revealed that it not only inhibits the activity of cyclooxygenase-2 (COX-2) but also reduces its expression. nih.gov BPD was also found to suppress the expression of other pro-inflammatory genes by inhibiting the NF-κB signaling pathway. nih.gov These findings provide a molecular basis for the anti-inflammatory properties of furan-containing compounds. nih.gov

HIV-1 Integrase Inhibition Studies

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a key target for antiviral drug development. nih.gov Research has explored nitrogen-containing polyhydroxylated aromatics as potential HIV-1 integrase inhibitors. nih.gov While direct studies on this compound for this specific activity are not prominent, the broader class of furan-containing compounds has been investigated. For example, novel nucleotides with tricyclic bases have shown moderate to good inhibition of HIV integrase, suggesting that the enzyme's nucleotide-binding site can accommodate significant structural modifications. nih.gov

Cysteine Protease Inhibition

The furan scaffold is a component of various compounds investigated for their potential as enzyme inhibitors, including cysteine proteases. The viral nsP2 cysteine protease, essential for the replication of alphaviruses like those causing chikungunya and encephalitis, has been identified as a promising target for antiviral drugs. nih.gov Research into inhibitors for this enzyme has led to the exploration of various chemical structures.

One area of investigation has focused on compounds with alternative electrophilic "warheads" to address liabilities such as reactivity with glutathione. nih.gov This has led to the development of N-alkyl sulfamates as a new class of nsP2 cysteine protease inhibitors. nih.gov For instance, N-methyl sulfamate (B1201201) acetamide (B32628) was identified as a lead compound with potent activity against a range of alphaviruses. nih.gov While direct studies on this compound as a cysteine protease inhibitor are not prominent in the literature, the broad scope of patent applications for cysteine protease inhibitors suggests that derivatives could be of interest. For example, certain patented formulas describe inhibitors with large ring systems and various substituents that have utility as inhibitors of cysteine proteases like cathepsin K. google.com These developments highlight that derivatives of furan-containing compounds are being actively explored for their potential to inhibit this important class of enzymes. nih.gov

Interaction with Biological Macromolecules

The biological effects of this compound and its derivatives are rooted in their interactions with various biological macromolecules, including enzymes, receptors, and nucleic acids.

Derivatives of this compound have been shown to interact with and inhibit specific enzymes, demonstrating their potential for therapeutic applications.

One example is the inhibition of monoamine oxidase B (MAO-B) by N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA). nih.gov MAO-B is an enzyme that breaks down monoamine neurotransmitters, and its inhibition can enhance monoaminergic transmission. nih.gov F2MPA has been identified as a partially reversible inhibitor of human MAO-B (hMAO-B). nih.gov Studies in rats have shown that this compound can enhance synaptic transmission and long-term potentiation in the hippocampus, suggesting its potential as a cognitive enhancer for conditions like Alzheimer's disease. nih.gov

Another furan derivative, (E)-3-(furan-2-yl)-N-hydroxyacrylamide, has been studied for its interaction with a histone deacetylase (HDAC)-like amidohydrolase. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression and are targets for cancer therapy. nih.gov The binding of this inhibitor to the enzyme was found to follow a reversible three-step mechanism, starting with a fast pre-equilibrium binding to the enzyme surface, followed by two conformational changes as the inhibitor moves into the active site. nih.gov The apparent equilibrium binding constant (Kd) for this interaction was determined to be 1.9 µM. nih.gov

| Derivative Compound | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | Monoamine Oxidase B (MAO-B) | Partially reversible inhibitor of hMAO-B; enhances synaptic transmission. | nih.gov |

| (E)-3-(furan-2-yl)-N-hydroxyacrylamide | Histone Deacetylase (HDAC)-like amidohydrolase | Binds via a three-step mechanism with a Kd of 1.9 µM. | nih.gov |

Metal complexes incorporating furan-derived ligands have been synthesized and studied for their ability to interact with DNA, a key target for many anticancer and antimicrobial drugs. lew.ro These interactions can occur through several modes, including intercalation (inserting between DNA base pairs), groove binding (fitting into the major or minor groove of the DNA helix), and covalent binding to the DNA bases. lew.rorsc.org The specific mode of interaction depends on the structure of the metal complex and its ligands. rsc.org

Research on transition metal complexes with aroylhydrazones derived from 2-formyl furan has provided insight into this area. researchgate.net Specifically, copper(II), nickel(II), and zinc(II) complexes with ligands like 4-N-[(Z)-furan-2-ylmethylidene]-4-hydroxy-benzohydrazide have been synthesized and characterized. researchgate.net Studies using UV-vis titration and agarose (B213101) gel electrophoresis revealed that the copper(II) complexes could bind to calf thymus DNA and effectively cleave pBR322 plasmid DNA. researchgate.net In contrast, the nickel(II) and zinc(II) complexes showed only slight interactions with DNA under the studied conditions. researchgate.net This demonstrates that the choice of metal ion is crucial for the DNA-interacting capabilities of these furan-based complexes. researchgate.net The interaction of metal complexes with DNA can lead to the disruption of DNA's structure and function, which is a key mechanism for their potential therapeutic effects. lew.rojmcs.org.mx

| Metal Complex Type | Ligand Type | Observed DNA Interaction | Reference |

|---|---|---|---|

| Copper(II) | 2-formyl furan-derived aroylhydrazone | Binds to calf thymus DNA and effectively cleaves pBR322 plasmid DNA. | researchgate.net |

| Nickel(II) | 2-formyl furan-derived aroylhydrazone | Slight interaction with DNA. | researchgate.net |

| Zinc(II) | 2-formyl furan-derived aroylhydrazone | Slight interaction with DNA. | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and efficacy of bioactive compounds by systematically modifying their chemical structures. ijabbr.com For derivatives based on the N-(furan-2-ylmethyl) scaffold, SAR studies have provided valuable insights into how different substituents influence their biological activities.

One detailed SAR study focused on 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives as inhibitors of the ST2 receptor, which is implicated in conditions like graft-versus-host disease. nih.gov By keeping the furan-2-ylmethyl core and the ortho-nitro group on one phenyl ring constant, researchers investigated the effects of modifying a second phenyl ring. nih.gov The findings showed that adding specific amine groups (dimethylamine, pyrrolidine, or piperidine) or a methyl ester group at the 4-position of the second phenyl ring improved the inhibitory activity (IC₅₀) by two to three times compared to the parent compound. nih.gov Conversely, introducing a carboxylic acid group at the same position led to reduced activity. nih.gov Similar improvements in IC₅₀ values were observed when pyrrolidine, piperidine, or dimethylamine (B145610) groups were placed at the 3-position. nih.gov

| Parent Scaffold | Substituent Position (B ring) | Substituent Group | Effect on Activity (IC50) | Reference |

|---|---|---|---|---|

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 4-position | Dimethyl amine | 2-3 fold improvement | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 4-position | Pyrrolidine | 2-3 fold improvement | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 4-position | Piperidine | 2-3 fold improvement | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 4-position | Methyl ester | 2-3 fold improvement | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 4-position | Carboxylic acid | Reduced activity | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 3-position | Pyrrolidine | Improved IC50 (5–7 μM) | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 3-position | Piperidine | Improved IC50 (5–7 μM) | nih.gov |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 3-position | Dimethyl amine | Improved IC50 (5–7 μM) | nih.gov |

In another line of research, the thiourea (B124793) group in certain furan-containing compounds was replaced with a tetrazole scaffold to create novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov These new compounds were then evaluated for their antimicrobial activities, demonstrating how altering the heterocyclic system attached to the furan-methylamine core can lead to different biological properties. nih.gov

Other Academic and Technological Research Applications

Corrosion Inhibition Studies

Research on analogous furan (B31954) derivatives has demonstrated their efficacy in preventing the corrosion of metals, particularly steel in acidic environments. acs.orgresearchgate.net For instance, compounds such as furan-2-carboxylic acid and furfurylamine (B118560) have been shown to act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. acs.orgresearchgate.net The inhibition is achieved through the adsorption of the furan derivatives onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. ohio.edu This adsorption can be influenced by the concentration of the inhibitor and the temperature of the environment. researchgate.net

The general mechanism for furan- and amine-based inhibitors involves the sharing of electrons from the oxygen and nitrogen atoms with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. nih.gov This interaction is often described by adsorption isotherms, such as the Langmuir isotherm, which characterizes the coverage of the metal surface by the inhibitor molecules. researchgate.net

Table 1: Corrosion Inhibition Data for Related Furan Derivatives on Mild Steel in HCl Solution

| Inhibitor | Concentration | Inhibition Efficiency (%) | Type of Inhibition |

|---|---|---|---|

| Furan-2-carboxylic acid | 5 x 10⁻³ M | 97.6 | Mixed |

| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | 99.5 | Mixed |

Data sourced from a study on mild steel in 0.5 M HCl. acs.org

Given that N-(furan-2-ylmethyl)cyclohexanamine contains both the furan and amine functional groups, it is hypothesized that it would exhibit similar or potentially enhanced corrosion inhibition properties due to the presence of multiple adsorption centers. The cyclohexyl group, being a bulky and hydrophobic moiety, could further contribute to the formation of a dense and stable protective film on the metal surface.

Applications in Advanced Material Science (e.g., Polymers, Coatings)

The furan moiety in this compound makes it a valuable building block for advanced materials, particularly in the realm of bio-based polymers and coatings. Furan-based polymers are of significant interest as they offer a renewable alternative to petroleum-derived materials. researchgate.net Furfurylamine, a primary amine closely related to the subject compound, is utilized in the manufacturing of polymers. mdpi.com

One of the key reactions involving furan derivatives is the Diels-Alder reaction, a [4+2] cycloaddition that can be used to create cross-linked and self-healing polymers. researchgate.net The furan ring can react with a dienophile, such as a maleimide, to form a thermally reversible covalent bond. This property allows for the development of smart materials that can be repaired upon damage by applying heat. For example, polymers have been synthesized by reacting furan-containing polyesters with bismaleimides, resulting in self-healing networks. researchgate.net

The secondary amine group in this compound provides a reactive handle for incorporation into various polymer backbones. It can, for instance, react with epoxides, isocyanates, or acid chlorides to form thermosetting resins or polyamides. This dual functionality—the polymerizable furan ring and the reactive amine—opens up possibilities for creating novel polymer architectures with unique properties.

While specific examples of this compound in polymer or coating formulations are not documented, its constituent parts are listed as building blocks for material science applications by chemical suppliers. bldpharm.com The combination of a bio-derived furan component and a reactive amine in one molecule makes it a promising candidate for the synthesis of functional polymers, resins for composite materials, and as a component in protective coatings.

Conclusion and Future Research Perspectives

Synthesis and Derivatization Advancements

The likely synthetic route to N-(furan-2-ylmethyl)cyclohexanamine is through the reductive amination of furfural (B47365) with cyclohexylamine (B46788). This well-established reaction typically involves the formation of an imine intermediate, which is then reduced to the corresponding amine. nih.govrsc.orgrsc.org Future research could focus on optimizing this synthesis for efficiency, yield, and sustainability.

Advancements in catalysis could play a pivotal role. While traditional reducing agents can be employed, the use of heterogeneous catalysts offers advantages in terms of reusability and simplified purification processes. Investigating various catalysts, such as those based on nickel, copper, or precious metals, could lead to more environmentally friendly and cost-effective production methods. nih.govrsc.org For instance, studies on the reductive amination of furfural to furfurylamine (B118560) have highlighted the effectiveness of catalysts like Rh/Al2O3 and nickel phyllosilicate, which could be adapted for the synthesis of this compound. rsc.orgrsc.org